molecular formula C8H7NO4 B1288804 1-(3-Hydroxy-4-nitrophenyl)ethanone CAS No. 89942-63-2

1-(3-Hydroxy-4-nitrophenyl)ethanone

Cat. No. B1288804
CAS RN: 89942-63-2
M. Wt: 181.15 g/mol
InChI Key: LHGMRIVCXMLBNA-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-4-nitrophenyl)ethanone, also known as Ethanone, is a chemical compound with the molecular formula C8H7NO4 . It has a molecular weight of 181.15 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 1-(3-Hydroxy-4-nitrophenyl)ethanone is 1S/C8H7NO4/c1-5(10)6-2-3-7(9(12)13)8(11)4-6/h2-4,11H,1H3 . The structure of this compound can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

1-(3-Hydroxy-4-nitrophenyl)ethanone is a solid compound . It has a molecular weight of 181.15 . The compound should be stored in a refrigerator .

Scientific Research Applications

    Immunology Research

    • Application : 4-Hydroxy-3-nitrophenyl acetyl (NP), a compound similar to 1-(3-Hydroxy-4-nitrophenyl)ethanone, is commonly used as a carrier in immunology research .
    • Method : NP is a small, soluble molecule that is easily conjugated with haptens. When the hapten binds to specific antibodies, the carrier protein helps to stimulate an immune response and activate B cells .
    • Results : This process can lead to the production of specific antibodies against the hapten .

    Thermophysical Property Analysis

    • Application : Compounds like 1-(4-nitrophenyl)ethanone are often subject to thermophysical property analysis .
    • Method : This involves dynamic data analysis, as implemented in software packages like the NIST ThermoData Engine .
    • Results : The results of such analyses provide critically evaluated thermodynamic property data for pure compounds, with a primary focus on organics .

    Chemical Synthesis

    • Application : Compounds like 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde, which are structurally similar to 1-(3-Hydroxy-4-nitrophenyl)ethanone, are used in chemical synthesis .
    • Method : The specific methods of application or experimental procedures can vary widely depending on the specific synthesis process .
    • Results : The outcomes of these synthesis processes are new compounds that can be used in a variety of applications .

    Chemical Property Analysis

    • Application : Compounds like 1-(3-Hydroxy-4-nitrophenyl)ethanone are often subject to chemical property analysis .
    • Method : This involves the use of various analytical techniques to determine the structure, properties, and reactivity of the compound .
    • Results : The results of such analyses provide valuable information about the compound, which can be used in various scientific fields .

    Chemical Structure Analysis

    • Application : Compounds like 1-(3-Hydroxy-4-nitrophenyl)ethanone are often subject to chemical structure analysis .
    • Method : This involves the use of various analytical techniques to determine the structure of the compound .
    • Results : The results of such analyses provide valuable information about the compound, which can be used in various scientific fields .

    Thermophysical Property Analysis

    • Application : Compounds like 1-(3-nitrophenyl)ethanone are often subject to thermophysical property analysis .
    • Method : This involves dynamic data analysis, as implemented in software packages like the NIST ThermoData Engine .
    • Results : The results of such analyses provide critically evaluated thermodynamic property data for pure compounds .

Safety And Hazards

The compound has a GHS07 pictogram. The signal word for this compound is “Warning”. It has hazard statements H302, H315, H319, H335 . The precautionary statement is P261 . The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(3-hydroxy-4-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-5(10)6-2-3-7(9(12)13)8(11)4-6/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGMRIVCXMLBNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617310
Record name 1-(3-Hydroxy-4-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Hydroxy-4-nitrophenyl)ethanone

CAS RN

89942-63-2
Record name 1-(3-Hydroxy-4-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Martin - 2013 - books.google.com
To fmds one's bearings through the luxuriant forest of organic chemistry, sure guide marks are needed. Robert Martin's book is one of these most useful reference marks for each …
Number of citations: 9 books.google.com
R Martin, R Martin - Handbook of Hydroxyacetophenones, 1997 - Springer
-Preparation by reaction of chlorine on the 2, 5-dihydroxyacetophenone in chloroform solution containing a drop of triethylamine, under UV light, at 0 (50%)[761].-Preparation by …
Number of citations: 2 link.springer.com
B COCH - Springer
Number of citations: 0

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